molecular formula C19H16ClFN2O4S B2757901 (4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251614-80-8

(4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

Cat. No.: B2757901
CAS No.: 1251614-80-8
M. Wt: 422.86
InChI Key: BOTUHBCYSQJYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a morpholino methanone with a complex substituted benzo[b][1,4]thiazin-2-yl group. Morpholino refers to the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . Methanone indicates a carbonyl group (C=O) attached to the morpholine ring. The benzo[b][1,4]thiazin-2-yl group is a bicyclic group containing a benzene ring fused to a 1,4-thiazine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the morpholine ring, possibly through cyclization reactions involving 1,2-amino alcohols . The benzo[b][1,4]thiazin-2-yl group could potentially be formed through cyclization or domino reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholine ring provides a site of basicity due to the lone pair of electrons on the nitrogen atom . The carbonyl group is a site of polarity and potential reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carbonyl group could undergo reactions such as nucleophilic addition or reduction . The morpholine ring could potentially undergo reactions at the nitrogen atom, such as alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence and position of the functional groups, the overall shape and size of the molecule, and the specific atoms present would all influence its properties .

Scientific Research Applications

Synthesis and Structural Exploration

Research has focused on the synthesis of novel heterocyclic compounds involving morpholino methanone derivatives. These studies aim to elucidate the structural characteristics and optimize the synthesis processes for potential bioactive compounds. For example, a novel heterocycle was prepared and evaluated for its antiproliferative activity, and its structure was characterized using various spectroscopic methods and X-ray diffraction studies. This research highlights the importance of understanding molecular interactions and stability in the development of therapeutic agents (S. Benaka Prasad et al., 2018).

Antimicrobial and Antitumour Activities

Compounds related to "(4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone" have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies are crucial for identifying potential new treatments for infectious diseases and cancer. For instance, research on fluorinated benzothiazolo imidazole compounds showed promising antimicrobial activity, suggesting the potential of similar compounds for therapeutic applications (B. Sathe et al., 2011).

Molecular Interactions and Drug Development

The investigation of molecular interactions, such as edge-to-face interactions between aromatic rings, is fundamental to understanding the behavior of these compounds in biological systems and their potential as drug candidates. Studies on clathrate formation and molecular interactions provide insights into the design and optimization of new therapeutic agents (M. Eto et al., 2011).

Advanced Applications in Imaging and Disease Research

Compounds structurally similar to "this compound" have been explored for their potential applications in imaging and studying diseases such as Parkinson's disease. For example, the synthesis of HG-10-102-01, a compound for imaging LRRK2 enzyme activity, represents an advanced application in the field of medical diagnostics and disease research (Min Wang et al., 2017).

Future Directions

Future research could potentially explore the synthesis, properties, and potential applications of this compound. Given the biological activity of many morpholine derivatives, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

[4-(3-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O4S/c20-13-2-1-3-15(10-13)23-12-18(19(24)22-6-8-27-9-7-22)28(25,26)17-5-4-14(21)11-16(17)23/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTUHBCYSQJYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.